molecular formula C17H26BrN3O4 B499186 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

Cat. No.: B499186
M. Wt: 416.3g/mol
InChI Key: JSROJUULGDBVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide is a complex organic compound with a molecular formula of C17H24BrN3O3 This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide typically involves multiple steps. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the aromatic ring.

    Methoxylation: Addition of the methoxy group.

    Amination: Incorporation of the morpholine ring through an amine group.

    Acetylation: Formation of the acetamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated and methoxylated aromatic compounds, as well as those containing morpholine rings. Examples include:

  • 2-Bromo-4-methylaniline
  • 2-Bromo-6-methoxyphenol
  • 4-Morpholinylphenol

Uniqueness

What sets 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H26BrN3O4

Molecular Weight

416.3g/mol

IUPAC Name

2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C17H26BrN3O4/c1-23-15-10-13(9-14(18)17(15)25-12-16(19)22)11-20-3-2-4-21-5-7-24-8-6-21/h9-10,20H,2-8,11-12H2,1H3,(H2,19,22)

InChI Key

JSROJUULGDBVRL-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC(=O)N

Origin of Product

United States

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